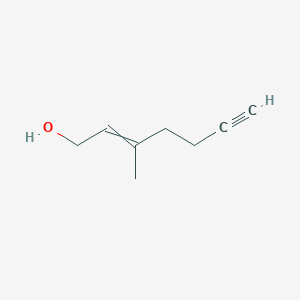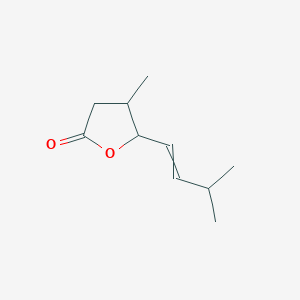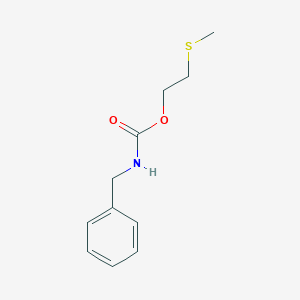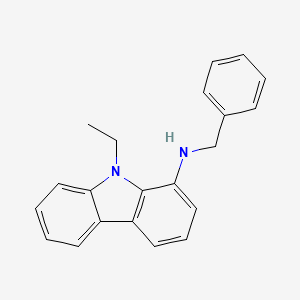
N-Benzyl-9-ethyl-9H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-9-ethyl-9H-carbazol-1-amine is an organic compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-ethyl-9H-carbazol-1-amine typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 9-ethyl-9H-carbazole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-9-ethyl-9H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride with a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Carbazole-3,6-dicarboxylic acid.
Reduction: this compound.
Substitution: Various N-substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-9-ethyl-9H-carbazol-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of N-Benzyl-9-ethyl-9H-carbazol-1-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The compound’s ability to donate and accept electrons makes it useful in optoelectronic applications, where it can participate in charge transport and light emission processes .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole: A simpler derivative without the benzyl group.
N-Benzylcarbazole: Lacks the ethyl group at the nitrogen position.
9H-Carbazole: The parent compound without any substitutions
Uniqueness
The combination of these groups allows for greater versatility in functionalization and improved properties for specific applications, such as increased fluorescence and better charge transport .
Propiedades
Número CAS |
112725-46-9 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-benzyl-9-ethylcarbazol-1-amine |
InChI |
InChI=1S/C21H20N2/c1-2-23-20-14-7-6-11-17(20)18-12-8-13-19(21(18)23)22-15-16-9-4-3-5-10-16/h3-14,22H,2,15H2,1H3 |
Clave InChI |
FRVCDTWRGMWPIC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)


![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)


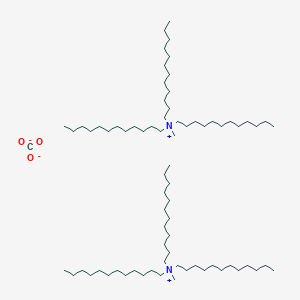
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
